molecular formula C24H42Hg B14465297 Di(dodec-1-yn-1-yl)mercury CAS No. 69775-82-2

Di(dodec-1-yn-1-yl)mercury

Cat. No.: B14465297
CAS No.: 69775-82-2
M. Wt: 531.2 g/mol
InChI Key: XGNGMMLPUNXZOQ-UHFFFAOYSA-N
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Description

Di(dodec-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two dodec-1-yn-1-yl groups attached to a central mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di(dodec-1-yn-1-yl)mercury typically involves the reaction of dodec-1-yne with mercury salts. One common method is the reaction of dodec-1-yne with mercuric chloride (HgCl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Di(dodec-1-yn-1-yl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding dodec-1-yne derivatives.

    Reduction: Reduction reactions can convert this compound to elemental mercury and dodec-1-yne.

    Substitution: The compound can participate in substitution reactions where the dodec-1-yn-1-yl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.

Major Products Formed:

    Oxidation: Mercury(II) oxide and dodec-1-yne derivatives.

    Reduction: Elemental mercury and dodec-1-yne.

    Substitution: Various substituted organomercury compounds.

Scientific Research Applications

Di(dodec-1-yn-1-yl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di(dodec-1-yn-1-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, it can disrupt cellular processes by interfering with metal ion homeostasis and generating reactive oxygen species (ROS).

Comparison with Similar Compounds

    Dimethylmercury: Another organomercury compound with two methyl groups attached to mercury.

    Diethylmercury: Contains two ethyl groups attached to mercury.

    Diphenylmercury: Features two phenyl groups attached to mercury.

Comparison: Di(dodec-1-yn-1-yl)mercury is unique due to the presence of long alkynyl chains, which impart distinct chemical properties compared to other organomercury compounds

Properties

CAS No.

69775-82-2

Molecular Formula

C24H42Hg

Molecular Weight

531.2 g/mol

IUPAC Name

bis(dodec-1-ynyl)mercury

InChI

InChI=1S/2C12H21.Hg/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*3,5-12H2,1H3;

InChI Key

XGNGMMLPUNXZOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#C[Hg]C#CCCCCCCCCCC

Origin of Product

United States

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